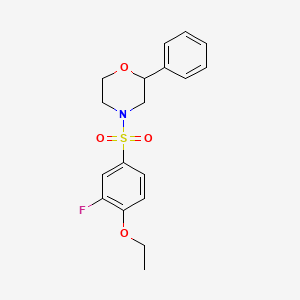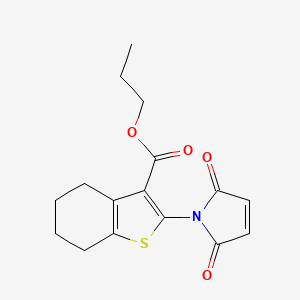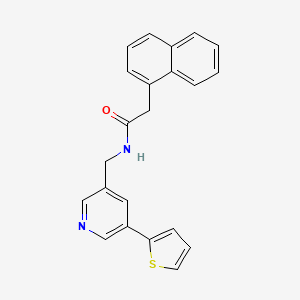
4-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-phenylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-phenylmorpholine is a useful research compound. Its molecular formula is C18H20FNO4S and its molecular weight is 365.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Proton Exchange Membranes for Fuel Cells
Research on sulfonated poly(arylene ether sulfone)s demonstrates their potential as proton exchange membranes (PEMs) in fuel cells. These membranes exhibit high proton conductivity and thermal stability, making them suitable for fuel cell applications. The introduction of sulfonated side chains into the polymer backbone enhances proton transport, indicating the relevance of sulfonyl groups in developing efficient energy conversion materials (Kim, Robertson, & Guiver, 2008).
Advanced Polymer Synthesis
Sulfonyl groups play a crucial role in the synthesis and application of protective groups in carbohydrate chemistry. The design and synthesis of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for hydroxyl protection demonstrate the utility of sulfonyl-functionalized compounds in organic synthesis, offering mild cleavage conditions and high yield protection for sensitive functional groups (Spjut, Qian, & Elofsson, 2010).
Fluorescent Molecular Probes
The development of fluorescent solvatochromic dyes incorporating sulfonyl and phenyl groups showcases their application in creating sensitive molecular probes. These compounds exhibit strong solvent-dependent fluorescence, useful for studying biological events and processes. The sulfonyl group's ability to engage in electron transfer mechanisms enhances the probes' sensitivity and versatility (Diwu et al., 1997).
Electroluminescent Materials
Iridium(III) complexes bearing fluorinated aromatic sulfonyl groups have been synthesized and characterized for their electroluminescent properties. These materials exhibit high phosphorescent quantum yields and outstanding electroluminescent performance, indicating their potential in organic light-emitting diodes (OLEDs). The tuning of electrochemical properties and electron injection/transporting abilities by the sulfonyl group highlights its significance in the development of efficient phosphors (Zhao et al., 2015).
Sulfonated Polyimides for High-Temperature Applications
Novel sulfonated polyimides derived from diamines containing sulfonyl groups have been developed for high-temperature fuel cell applications. These materials exhibit excellent film-forming properties, mechanical integrity, and high proton conductivity, demonstrating the sulfonyl group's role in enhancing polymer performance in demanding environments (Watari et al., 2004).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-ethoxy-3-fluorophenyl)sulfonyl-2-phenylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO4S/c1-2-23-17-9-8-15(12-16(17)19)25(21,22)20-10-11-24-18(13-20)14-6-4-3-5-7-14/h3-9,12,18H,2,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFDMBDSDBNWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-chlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2530200.png)

![3-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2530203.png)


![N-(2-ethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2530207.png)
![1-tert-butyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2530209.png)



![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2530217.png)

![ethyl 4-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2530220.png)
![3-methyl-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2530221.png)
